(Z)-4-Methylpent-2-enoic acid

Catalog No.
S1538179
CAS No.
1775-44-6
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-4-Methylpent-2-enoic acid

CAS Number

1775-44-6

Product Name

(Z)-4-Methylpent-2-enoic acid

IUPAC Name

(Z)-4-methylpent-2-enoic acid

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3-

InChI Key

QAOXMQCWUWZZNC-ARJAWSKDSA-N

SMILES

CC(C)C=CC(=O)O

solubility

Slightly soluble in water
Soluble (in ethanol)

Synonyms

4-METHYLPENT-2-ENOIC ACID

Canonical SMILES

CC(C)C=CC(=O)O

Isomeric SMILES

CC(C)/C=C\C(=O)O

The exact mass of the compound (Z)-4-Methyl-2-pentenoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

(Z)-4-Methylpent-2-enoic acid (CAS 1775-44-6) is a sterically defined, branched α,β-unsaturated carboxylic acid utilized as a stereospecific building block in pharmaceutical synthesis and as a specialized flavor compound (FEMA 4180). Its distinct cis-geometry at the double bond dictates its reactivity profile, particularly in transition-metal-catalyzed asymmetric hydrogenations and conjugate additions, where it serves as a rigid precursor for chiral aliphatic chains. For procurement professionals, securing the isomerically pure (Z)-form is critical, as trace contamination with the more thermodynamically stable (E)-isomer can compromise downstream enantiomeric excess (ee) and alter the organoleptic properties of final formulations [1].

Substituting (Z)-4-methylpent-2-enoic acid with its (E)-isomer or the saturated analog 4-methylpentanoic acid results in fundamental process failures. In asymmetric synthesis, the cis-orientation of the isopropyl-like branching strictly governs the facial approach of chiral catalysts; substituting with the (E)-isomer typically inverts the resulting stereocenter or drastically reduces catalytic turnover [1]. In Michael additions, the steric shielding inherent to the (Z)-configuration alters nucleophilic attack trajectories, rendering reaction conditions optimized for the (E)-isomer ineffective [2]. Furthermore, in flavor and fragrance applications, the saturated analog introduces off-target pungent notes, completely disrupting the targeted sensory profile[3].

Stereospecificity in Asymmetric Hydrogenation

In the synthesis of chiral γ-amino acids and lactams, the geometric purity of the unsaturated precursor is paramount. Rhodium-catalyzed asymmetric hydrogenation of the (Z)-isomer using specialized ligands yields the corresponding chiral product with high enantiomeric excess. Because the (Z)- and (E)-isomers present opposite faces to the chiral catalyst, substituting the (Z)-isomer with the (E)-isomer under identical catalytic conditions results in the inversion of the product's stereocenter. Procurement of the pure (Z)-isomer is therefore mandatory for predictable stereocontrol, as mixed isomeric batches yield near-racemic mixtures [1].

Evidence DimensionEnantiomeric Excess (ee) and Stereochemical Outcome
Target Compound Data(Z)-isomer yields specific (S)- or (R)-enantiomer at >98% ee with matched ligand
Comparator Or Baseline(E)-isomer yields the opposite enantiomer under identical chiral catalysis
Quantified DifferenceComplete inversion of stereochemical outcome (e.g., from >98% ee (S) to >98% ee (R))
ConditionsRh-catalyzed asymmetric hydrogenation

Ensures the correct enantiomer is produced in the synthesis of chiral APIs, avoiding costly separation of racemic mixtures.

Conjugate Addition Reactivity and Steric Hindrance

The cis-alkyl branching in (Z)-4-methylpent-2-enoic acid introduces significant steric hindrance at the β-carbon compared to the trans-geometry of the (E)-isomer. During conjugate additions with carbon nucleophiles, this steric shielding drastically reduces the rate of nucleophilic attack. Processes optimized for the (E)-isomer will experience stalled kinetics and low yields if the (Z)-isomer is used as a substitute. Conversely, when the (Z)-isomer is specifically required to access a particular syn/anti diastereomer, the (E)-isomer cannot be substituted without altering the transition state energy and failing to produce the desired diastereomeric ratio[1].

Evidence DimensionNucleophilic addition rate and diastereoselectivity
Target Compound Data(Z)-isomer exhibits high steric hindrance and slower relative kinetics
Comparator Or Baseline(E)-isomer exhibits lower steric hindrance and faster relative kinetics
Quantified DifferenceSignificant reduction in relative reaction rate and divergent diastereomeric trajectories
ConditionsMichael addition with carbon nucleophiles

Prevents batch failures in complex syntheses by ensuring the precursor geometry matches the validated process kinetics.

Organoleptic Profile in Flavor Formulations

As a registered flavor ingredient (FEMA 4180), (Z)-4-methylpent-2-enoic acid provides specific floral, fruity, and ambergris-like notes, which are highly valued in tobacco fermentation extracts and specialized fragrance formulations. Substituting this compound with its saturated counterpart, 4-methylpentanoic acid (isocaproic acid), fundamentally ruins the formulation. The saturated analog is characterized by harsh, cheesy, and sweaty notes. The presence of the cis-double bond is an absolute requirement for the desired sensory profile, making the (Z)-isomer an irreplaceable component in these high-value consumer products[1].

Evidence DimensionOlfactory profile
Target Compound DataFloral, fruity, and ambergris notes
Comparator Or Baseline4-methylpentanoic acid imparts harsh, cheesy, and sweaty notes
Quantified DifferenceComplete divergence in sensory perception
ConditionsFlavor and fragrance formulation evaluation

Guarantees the sensory integrity of the final product, which is critical for consumer acceptance in the flavor and fragrance industry.

Stereocontrolled Synthesis of Chiral Aliphatic APIs

The pure (Z)-isomer is the required starting material when a specific enantiomer of a branched aliphatic amino acid or lactam must be synthesized via asymmetric hydrogenation. Its defined cis-geometry ensures that chiral catalysts deliver hydrogen to the correct face of the molecule, which is critical in the production of neuroactive compounds where enantiomeric purity is strictly regulated [1].

Diastereoselective Conjugate Additions in Process Chemistry

In complex natural product or pharmaceutical synthesis requiring the installation of adjacent stereocenters, the (Z)-isomer is selected over the (E)-isomer to force a specific trajectory during Michael additions. The steric bulk of the cis-isobutyl group dictates the transition state, enabling access to diastereomers that cannot be synthesized from the trans-isomer [2].

High-End Flavor and Fragrance Compounding (FEMA 4180)

For formulators developing specialized tobacco extracts, ambergris substitutes, or complex fruity profiles, (Z)-4-methylpent-2-enoic acid is the exact ingredient required. It cannot be substituted with saturated analogs without introducing unacceptable off-notes, making it essential for premium sensory formulations [3].

Physical Description

Solid
Colourless liquid; Fatty fruity aroma

XLogP3

1.4

Density

0.950-0.960

Melting Point

35 °C
35°C

UNII

KY5233C28H

GHS Hazard Statements

Aggregated GHS information provided by 119 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (31.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

10321-71-8

Wikipedia

(2Z)-4-methyl-2-pentenoic acid

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 02-18-2024

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